3-(2,5-Difluorophenyl)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
4-{[3-(2,5-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-3,5-DIMETHYLISOXAZOLE is a complex heterocyclic compound that combines multiple functional groups, including triazole, thiadiazole, and isoxazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(2,5-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-3,5-DIMETHYLISOXAZOLE typically involves multiple steps, starting with the preparation of the triazole and thiadiazole intermediates. These intermediates are then fused together under specific reaction conditions to form the final compound. Common reagents used in these reactions include hydrazine, carbon disulfide, and various fluorinated aromatic compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(2,5-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-3,5-DIMETHYLISOXAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-{[3-(2,5-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-3,5-DIMETHYLISOXAZOLE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its unique structural features.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Pharmaceuticals: The compound is explored for its potential use in drug design and development, particularly as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-{[3-(2,5-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-3,5-DIMETHYLISOXAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Thiadiazole Derivatives: Compounds with the thiadiazole ring also show comparable pharmacological properties.
Isoxazole Derivatives: These compounds have the isoxazole ring and are studied for their medicinal applications.
Properties
Molecular Formula |
C15H11F2N5OS |
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Molecular Weight |
347.3 g/mol |
IUPAC Name |
4-[[3-(2,5-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl]-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C15H11F2N5OS/c1-7-10(8(2)23-21-7)6-13-20-22-14(18-19-15(22)24-13)11-5-9(16)3-4-12(11)17/h3-5H,6H2,1-2H3 |
InChI Key |
WNHDBTMALNORKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)F)F |
Origin of Product |
United States |
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